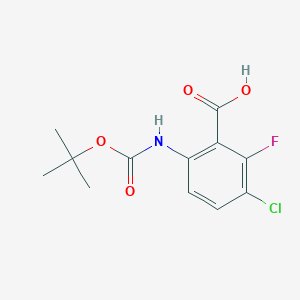

6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid

Description

6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid is a halogenated aromatic compound featuring a tert-butoxycarbonyl (Boc)-protected amino group and a carboxylic acid functional group. Its structure includes chlorine and fluorine substituents at the 3- and 2-positions of the benzene ring, respectively, which confer unique electronic and steric properties. This compound is primarily utilized in pharmaceutical and organic synthesis as a building block for peptide modifications or as an intermediate in drug discovery . However, commercial availability has been discontinued across multiple quantities (1g to 500mg) as of 2025, limiting its accessibility for ongoing research .

Properties

IUPAC Name |

3-chloro-2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-7-5-4-6(13)9(14)8(7)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFBXHLREWMWNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=C(C=C1)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid typically involves the following steps:

Nitration: The starting material, 3-chloro-2-fluorobenzoic acid, undergoes nitration to introduce a nitro group at the desired position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Protection: The amino group is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Purification: The final product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

Coupling: Palladium catalysts (Pd(PPh3)4) and boronic acids under mild conditions.

Major Products

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Hydrolysis: 3-chloro-2-fluoro-6-aminobenzoic acid.

Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid is widely used in scientific research due to its versatility:

Chemistry: As a building block in organic synthesis for the preparation of complex molecules.

Biology: In the development of enzyme inhibitors and probes for biological studies.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The presence of the chloro and fluoro groups enhances its binding affinity and specificity towards the target. The tert-butoxycarbonyl group provides protection during synthesis and can be removed to expose the active amine group for further interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, 6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid is compared with analogs sharing key functional groups (Boc-protected amino acids, halogen substituents) or structural motifs.

Structural and Functional Similarities

Table 1: Key Properties of Comparable Compounds

*Similarity scores (0.96–0.98) derived from structural alignment algorithms .

Reactivity and Stability

- ~3.0) .

- Boc Group Stability : All listed compounds share Boc protection, which is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid). The halogenated benzoic acid derivative may exhibit slower deprotection kinetics due to reduced nucleophilic attack at the Boc group.

Biological Activity

6-tert-Butoxycarbonylamino-3-chloro-2-fluoro-benzoic acid (CAS Number: 1357943-15-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H13ClFNO4

- Molecular Weight : 289.69 g/mol

- Structure : The compound features a chloro and a fluoro substituent on the benzene ring, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor. Its structural components enhance binding affinity to target enzymes, thereby modulating their activity. The tert-butoxycarbonyl (Boc) group protects the amine during synthesis but can be removed to expose the active amine for further interactions, making it versatile in various biochemical applications.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes critical in metabolic pathways. For instance, studies have shown that it can effectively inhibit certain proteases, which are crucial in various biological processes including protein degradation and signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing varying degrees of inhibition.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Results indicate that it can induce apoptosis in specific cancer cells, suggesting potential as an anticancer agent.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits protease activity | |

| Antimicrobial | Effective against certain bacterial strains | |

| Cytotoxicity | Induces apoptosis in cancer cell lines |

Case Study: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibits the enzyme Dipeptidyl Peptidase IV (DPP-IV), which is involved in glucose metabolism. This inhibition could have implications for diabetes treatment, as DPP-IV inhibitors are used to manage blood sugar levels.

Case Study: Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at certain concentrations, highlighting its potential as an antibacterial agent.

Comparison with Related Compounds

This compound can be compared with other similar compounds to understand its unique properties:

| Compound | Key Differences |

|---|---|

| 3-Chloro-2-fluorobenzoic acid | Lacks the Boc protection, making it more reactive |

| 6-Amino-3-chloro-2-fluorobenzoic acid | More reactive due to absence of protective group |

| 6-tert-butoxycarbonylamino-2-fluorobenzoic acid | Lacks chloro group, affecting reactivity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.